molecular formula C24H29N3O4 B236474 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B236474
分子量: 423.5 g/mol
InChI 键: OCEDPKCCNQQMKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.

作用机制

BRL-15572 acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The orexin-1 receptor is primarily expressed in the hypothalamus, a region of the brain that plays a critical role in the regulation of sleep and feeding behavior. BRL-15572 binds to the orexin-1 receptor and prevents the binding of orexin, a neuropeptide that promotes wakefulness and feeding behavior. By blocking the orexin-1 receptor, BRL-15572 can increase sleep time and reduce food intake, making it a potential therapeutic agent for sleep disorders and obesity.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to increase sleep time and reduce wakefulness, suggesting its potential as a treatment for insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight, indicating its potential as an anti-obesity drug. BRL-15572 has also been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.

实验室实验的优点和局限性

One advantage of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for targeted modulation of sleep-wake cycles and feeding behavior. Additionally, BRL-15572 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain applications.

未来方向

There are several future directions for research on BRL-15572. One area of interest is the development of more potent analogs of BRL-15572 that can be used in lower doses and have greater therapeutic efficacy. Additionally, further studies are needed to determine the long-term effects of BRL-15572 on sleep-wake cycles and feeding behavior, as well as its potential for the treatment of other disorders such as anxiety and depression. Finally, research is needed to determine the safety and efficacy of BRL-15572 in human clinical trials, including optimal dosing and potential side effects.

合成方法

The synthesis of BRL-15572 involves several steps, starting with the reaction of 4-(3-methylbutanoyl)-1-piperazine with 4-nitrophenyl chloroformate to yield the intermediate 4-(3-methylbutanoyl)-1-{4-nitrophenyl}-4-piperazinyl carbonate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to yield the final product, BRL-15572. The synthesis method has been optimized to yield high purity and high yield of BRL-15572.

科学研究应用

BRL-15572 has been extensively studied for its potential therapeutic applications, particularly in the treatment of sleep disorders and obesity. It has been shown to selectively block the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles and feeding behavior. Studies have demonstrated that BRL-15572 can increase sleep time and reduce wakefulness in animal models, making it a potential candidate for the treatment of insomnia. Additionally, BRL-15572 has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug.

属性

产品名称

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

分子式

C24H29N3O4

分子量

423.5 g/mol

IUPAC 名称

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H29N3O4/c1-17(2)15-23(28)27-11-9-26(10-12-27)20-6-4-19(5-7-20)25-24(29)18-3-8-21-22(16-18)31-14-13-30-21/h3-8,16-17H,9-15H2,1-2H3,(H,25,29)

InChI 键

OCEDPKCCNQQMKA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

规范 SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。